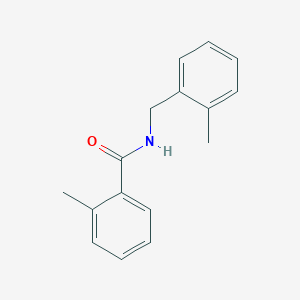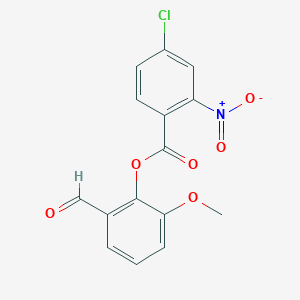
6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyridyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, including the choice of catalysts, ligands, bases, and solvents. For example, the combination of Pd2(dba)3 with DavePhos (L3) in the presence of NaOtBu in 1,4-dioxane at 100°C has been shown to be effective for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the pyridyl group.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to the formation of various quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one: This compound has similar structural features and is used in antimicrobial studies.
6-Bromo-2-(3-pyridyl)quinoline-4-carboxylic acid:
Uniqueness
6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAVDQOFPKKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)
![4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5776514.png)
![2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5776523.png)
